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Compound of Interest

Compound Name: Famotidine disulfide

CAS No.: 129083-44-9

Cat. No.: B601809 Get Quote

Executive Summary
In the high-stakes environment of H2-receptor antagonist development, the rigorous control of

impurities is paramount for regulatory compliance (ICH Q3A/B). Famotidine Disulfide
(designated as Impurity E in EP and Related Compound E in USP) represents a critical

oxidative degradation product and process impurity.

Unlike the complex "Famotidine Dimer" (Impurity B), which involves a thiatriazine ring fusion,

Famotidine Disulfide is the symmetric dimer of the thiazole-guanidine fragment linked via a

disulfide bond. Its presence indicates upstream control failures regarding the thiol intermediate,

2-guanidinothiazol-4-ylmethanethiol. This guide provides a definitive protocol for the synthesis,

isolation, and characterization of this impurity to serve as a qualified Reference Standard (RS).
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Property Specification

Common Name Famotidine Disulfide (Impurity E)

IUPAC Name
2,2'-[Disulfanediylbis(methylenethiazole-4,2-

diyl)]diguanidine

CAS Registry Number 129083-44-9

Molecular Formula C₁₀H₁₄N₈S₄

Molecular Weight 374.54 g/mol

Appearance Off-white to pale beige powder

Solubility
Soluble in DMSO, dilute acid; sparingly soluble

in water

Regulatory Status EP Impurity E; USP Related Compound E

Mechanistic Pathway
The formation of Famotidine Disulfide is driven by the oxidative coupling of the free thiol

intermediate. This thiol is a precursor in the synthesis of Famotidine (reacted with 3-

chlorosulfonylpropionamidine) or generated via the degradation of the thioether linkage under

extreme stress.

Pathway Diagram
The following diagram illustrates the oxidative coupling mechanism from the isothiourea

precursor (common commercial starting material) to the disulfide.
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Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide from the thiazole thiol

intermediate.

Synthesis Protocol
Objective: To synthesize ~500 mg of high-purity Famotidine Disulfide for use as a Reference

Standard.

Prerequisites:

Starting Material: (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride (Commercial

Famotidine Intermediate).

Reagents: Sodium Hydroxide (NaOH), Iodine (I₂), Potassium Iodide (KI), Acetonitrile (ACN).

Step-by-Step Methodology
Phase 1: In-Situ Generation of Thiol
The free thiol is unstable and prone to polymerization; it is best generated in situ from the

isothiourea salt.

Dissolution: Charge 1.0 g (approx. 3.3 mmol) of (2-Guanidinothiazol-4-yl)methylisothiourea

dihydrochloride into a 50 mL round-bottom flask.

Hydrolysis: Add 10 mL of degassed water. Under a nitrogen atmosphere, add 2.5 equivalents

of NaOH (2M solution) dropwise.

Reaction: Stir at 40°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the

isothiourea peak.

Checkpoint: The solution should contain the free thiol (2-guanidinothiazol-4-

yl)methanethiol.

Phase 2: Oxidative Coupling (Iodine Method)
Iodine provides a clean, rapid oxidation without generating complex side products common

with peroxide methods.
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Preparation of Oxidant: Dissolve 420 mg (1.65 mmol, 0.5 eq) of Iodine and 800 mg of KI in 5

mL of water.

Addition: Cool the thiol solution (from Phase 1) to 0–5°C. Add the Iodine/KI solution dropwise

over 20 minutes.

Observation: The iodine color will disappear initially as it reacts. A permanent faint yellow

color indicates the endpoint.

Precipitation: Adjust pH to ~9.0 using dilute NaOH. The disulfide typically precipitates as a

beige solid due to lower solubility of the dimer compared to the monomer.

Isolation: Stir for 30 minutes at 5°C. Filter the solid under vacuum.

Purification: Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).

Recrystallize from minimal hot water/ethanol (9:1) if purity is <95%.[1]

Analytical Characterization
To qualify the synthesized material as a Reference Standard, it must undergo structural

elucidation.

A. High-Performance Liquid Chromatography (HPLC)
Method Principle: Reversed-phase chromatography with ion-pairing or phosphate buffer to

retain the polar guanidine groups.
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Parameter Condition

Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm

Mobile Phase A 1.36 g KH₂PO₄ in 1L Water (pH 3.0 with H₃PO₄)

Mobile Phase B Acetonitrile

Gradient 0-15 min: 95% A; 15-35 min: Linear to 40% A

Flow Rate 1.0 mL/min

Detection UV at 265 nm

Retention Time
Famotidine: ~12 min; Impurity E: ~18-20 min

(more hydrophobic due to dimer structure)

B. Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.

Target Ion:

[M+H]⁺: m/z 375.1

[M+2H]²⁺: m/z 188.1 (Common for diamines)

Fragmentation: Loss of guanidine (-NH₂CN) or cleavage of the disulfide bond.

C. Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum equivalent to half the molecule,

but with distinct shifts near the sulfur linkage.
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Nucleus Shift (δ ppm) Multiplicity Assignment

¹H NMR (DMSO-d₆) 6.90 Singlet (2H) Thiazole C5-H

6.50 Broad Singlet (8H) Guanidine -NH₂

3.85 Singlet (4H) -CH₂-S-S-

¹³C NMR (DMSO-d₆) 163.5 Guanidine C

150.2 Thiazole C2

104.5 Thiazole C5

32.1 -CH₂-S-

Analytical Workflow Diagram
The following workflow ensures the synthesized standard meets the "Self-Validating System"

requirement.

Crude Synthesized Solid

HPLC Purity Check
(Target > 95%)

Recrystallization
(H2O/EtOH)

If Purity < 95%
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MS: m/z 375 [M+H]+ 1H NMR: Symmetry Check

Release as Reference Standard
(Impurity E)
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Figure 2: Quality Control workflow for qualifying Famotidine Disulfide Reference Standard.

Control Strategy in Drug Development
To prevent the formation of Impurity E in the final Famotidine API:

Inert Atmosphere: Maintain strict Nitrogen blanketing during the hydrolysis of the isothiourea

intermediate.

Scavengers: Use of antioxidants (e.g., sodium metabisulfite) during the workup of the thiol

intermediate.

pH Control: Avoid prolonged exposure of the thiol to basic conditions (pH > 9) in the

presence of air, which accelerates disulfide formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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